molecular formula C5H9ClF3NO B2624002 (S)-3-(Trifluoromethyl)morpholine hydrochloride CAS No. 2193052-15-0

(S)-3-(Trifluoromethyl)morpholine hydrochloride

Cat. No. B2624002
CAS RN: 2193052-15-0
M. Wt: 191.58
InChI Key: OHFRHIUJBMHGLQ-WCCKRBBISA-N
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Description

“(S)-3-(Trifluoromethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO . It is a building block used in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of significant research. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring with a trifluoromethyl group attached . The trifluoromethyl group is an important functional group in pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

Trifluoromethylation is a key reaction in the synthesis of trifluoromethyl-containing compounds. This process involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . Recent advances in trifluoromethylation have been made, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .

Mechanism of Action

Advantages and Limitations for Lab Experiments

(S)-3-(Trifluoromethyl)morpholine hydrochloride has several advantages for use in laboratory experiments. It has a high degree of purity and stability, making it easy to handle and store. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including low solubility in certain solvents and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (S)-3-(Trifluoromethyl)morpholine hydrochloride. One potential area of research is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Additionally, the development of this compound-based materials with unique properties is an area of interest for material science research.
In conclusion, this compound is a promising chemical compound with a wide range of applications in various fields of scientific research. Its unique properties and potential applications make it an attractive target for future research.

Synthesis Methods

The synthesis of (S)-3-(Trifluoromethyl)morpholine hydrochloride involves the reaction of morpholine with trifluoroacetic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields this compound as the final product. The purity and yield of this compound can be improved by using different purification techniques.

Scientific Research Applications

(S)-3-(Trifluoromethyl)morpholine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been explored for its potential use as a synthetic intermediate in drug discovery.

properties

IUPAC Name

(3S)-3-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRHIUJBMHGLQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193052-15-0
Record name (3S)-3-(trifluoromethyl)morpholine hydrochloride
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